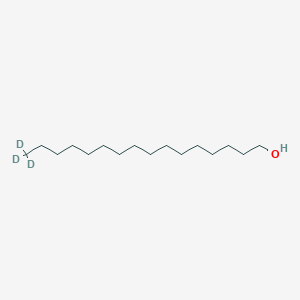
16,16,16-trideuteriohexadecan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
16,16,16-Trideuteriohexadecan-1-ol is a deuterated analog of hexadecan-1-ol, where three hydrogen atoms at the 16th carbon position are replaced by deuterium atoms. This compound is a type of fatty alcohol with the molecular formula C16H33DO. Deuterium, a stable isotope of hydrogen, is often used in scientific research to study reaction mechanisms and metabolic pathways due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 16,16,16-trideuteriohexadecan-1-ol typically involves the deuteration of hexadecan-1-ol. One common method is the catalytic exchange reaction, where hexadecan-1-ol is reacted with deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and temperature to ensure the complete exchange of hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of deuterated compounds like this compound often involves large-scale catalytic exchange reactions. The process requires specialized equipment to handle deuterium gas and maintain the necessary reaction conditions. The purity of the final product is crucial, and additional purification steps such as distillation or chromatography may be employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
16,16,16-Trideuteriohexadecan-1-ol can undergo various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form hexadecane.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate the substitution of the hydroxyl group.
Major Products Formed
Oxidation: Hexadecanal or hexadecanoic acid.
Reduction: Hexadecane.
Substitution: Various alkyl halides or other substituted derivatives.
Scientific Research Applications
16,16,16-Trideuteriohexadecan-1-ol is valuable in scientific research due to its deuterium content. Some applications include:
Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved.
Biology: Employed in metabolic studies to track the incorporation and transformation of fatty alcohols in biological systems.
Medicine: Investigated for its potential in drug development and pharmacokinetic studies to understand the behavior of deuterated compounds in the body.
Industry: Utilized in the development of deuterated materials with unique properties for various industrial applications.
Mechanism of Action
The mechanism of action of 16,16,16-trideuteriohexadecan-1-ol is primarily related to its role as a fatty alcohol. In biological systems, it can be incorporated into lipid membranes, affecting their fluidity and function. The presence of deuterium atoms can alter the rate of metabolic reactions, providing insights into the pathways and enzymes involved. The compound’s interactions with molecular targets and pathways are similar to those of non-deuterated hexadecan-1-ol but with potential differences in reaction kinetics due to the isotope effect.
Comparison with Similar Compounds
Similar Compounds
Hexadecan-1-ol: The non-deuterated analog with similar chemical properties but different isotopic composition.
Octadecan-1-ol: A longer-chain fatty alcohol with similar applications and properties.
1-Tridecanol: A shorter-chain fatty alcohol with different physical and chemical characteristics.
Uniqueness
16,16,16-Trideuteriohexadecan-1-ol is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The isotope effect can lead to differences in reaction rates and metabolic pathways, making it a valuable tool for studying complex biochemical processes. Its deuterated nature also enhances its stability and resistance to certain types of degradation, making it useful in various industrial applications.
Properties
Molecular Formula |
C16H34O |
|---|---|
Molecular Weight |
245.46 g/mol |
IUPAC Name |
16,16,16-trideuteriohexadecan-1-ol |
InChI |
InChI=1S/C16H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h17H,2-16H2,1H3/i1D3 |
InChI Key |
BXWNKGSJHAJOGX-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])CCCCCCCCCCCCCCCO |
Canonical SMILES |
CCCCCCCCCCCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


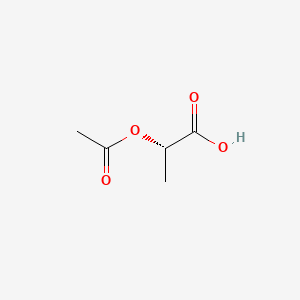
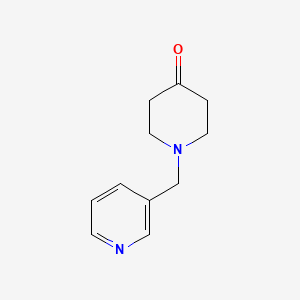
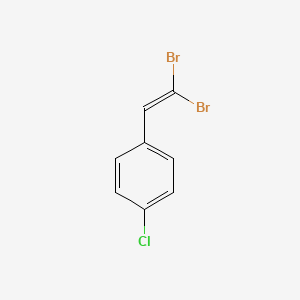

![(6Ar,9R)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B1368173.png)
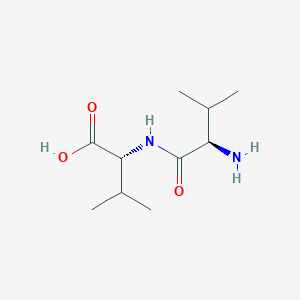
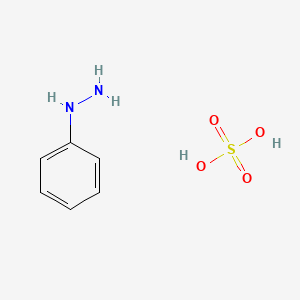
![Ethyl (R)-[(1-Phenylethyl)amino]acetate](/img/structure/B1368183.png)
![[1-[(5-Bromofuran-2-yl)methyl]piperidin-3-yl]methanol](/img/structure/B1368184.png)
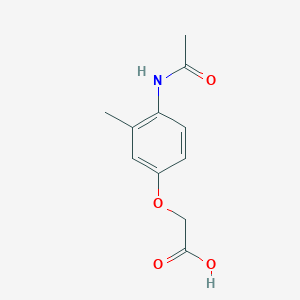
![7-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1368187.png)

![1-[2-(3-Methoxy-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1368196.png)
![1-[2-(4-Methoxy-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1368197.png)
